

Spectroscopic Validation of 4-Amino-6-hydroxypyrimidine: A Comparative Guide

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Compound of Interest

Compound Name: 4-Amino-6-hydroxypyrimidine

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This guide provides a comprehensive comparison of spectroscopic data for the structural validation of **4-Amino-6-hydroxypyrimidine** against structurally related pyrimidine derivatives, namely Uracil and Cytosine. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven framework for identifying and characterizing this compound using standard spectroscopic techniques.

Introduction: Structural Context

4-Amino-6-hydroxypyrimidine is a heterocyclic organic compound with the molecular formula $C_4H_5N_3O$.^[1] Its structure is characterized by a pyrimidine ring substituted with an amino group ($-NH_2$) at position 4 and a hydroxyl group ($-OH$) at position 6. Due to keto-enol tautomerism, it predominantly exists as 4-amino-6-pyrimidinone in solid form and in solution. The validation of this structure is crucial for its application in pharmaceutical and biochemical research.^[2]

This guide contrasts its spectroscopic features with Uracil (pyrimidine-2,4(1H,3H)-dione) and Cytosine (4-amino-2(1H)-pyrimidinone), two fundamental nucleobases. This comparison highlights how the specific arrangement of functional groups on the pyrimidine core generates a unique spectroscopic fingerprint.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Amino-6-hydroxypyrimidine** and its alternatives. This quantitative comparison is essential for unambiguous structural elucidation.

Table 1: ^1H NMR Spectral Data Comparison (Solvent: DMSO-d_6)

Compound	H-2 (ppm)	H-5 (ppm)	Amino Protons (ppm)	NH Protons (ppm)
4-Amino-6-hydroxypyrimidine	~7.8 (s)	~5.0 (s)	~6.5 (br s)	~10.5 (br s)
Uracil	-	5.45 (d)	-	10.95 (s), 10.75 (s)
Cytosine	7.45 (d)	5.60 (d)	6.85 (br s)	-

Data are approximate and compiled from typical values for pyrimidine derivatives. s = singlet, d = doublet, br s = broad singlet.

Table 2: ^{13}C NMR Spectral Data Comparison (Solvent: DMSO-d_6)

Compound	C-2 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)
4-Amino-6-hydroxypyrimidine	~150	~165	~90	~155
Uracil	152.1	164.8	101.5	-
Cytosine	156.5	166.5	95.0	-

Data are approximate and compiled from typical values for pyrimidine derivatives.

Table 3: FT-IR Spectral Data Comparison (KBr Pellet, cm^{-1})

Functional Group Vibration	4-Amino-6- hydroxypyrimidine	Uracil	Cytosine
N-H Stretch (Amine)	3300 - 3400 (m, sharp)	-	3350 (m)
N-H Stretch (Amide/Lactam)	3100 - 3200 (br)	3150 (br)	3180 (br)
C=O Stretch (Lactam)	~1660 (s)	1710, 1665 (s)	1655 (s)
C=N & C=C Ring Stretch	1550 - 1620 (m)	1580 (m)	1610 (m)
N-H Bending	~1500 - 1600 (m)	-	1530 (m)

s = strong, m = medium, br = broad. Vibrational modes for pyrimidine derivatives can be complex.[3][4]

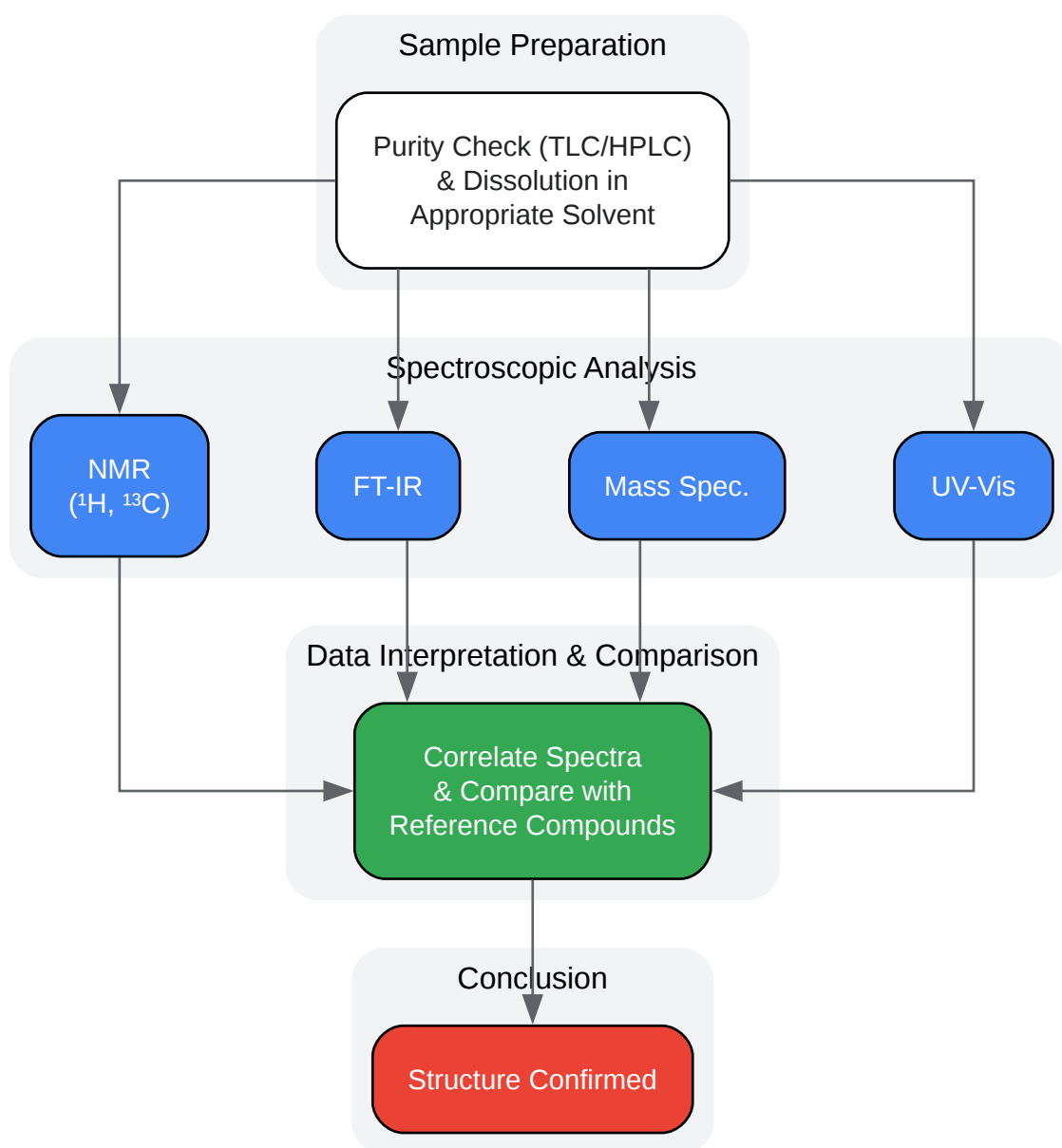
Table 4: Mass Spectrometry and UV-Vis Data Comparison

Parameter	4-Amino-6- hydroxypyrimidine	Uracil	Cytosine
Molecular Weight (g/mol)	111.10	112.09	111.10
Molecular Ion [M] ⁺ (m/z)	111	112	111
UV-Vis λ_{max} (nm, pH 7)	~265	~259	~267

UV-Vis absorption is highly dependent on pH due to the presence of ionizable groups.

Experimental Validation Workflow

The structural validation of **4-Amino-6-hydroxypyrimidine** follows a logical workflow, integrating data from multiple spectroscopic techniques to build a conclusive profile.



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Figure 1. Workflow for Spectroscopic Structure Validation.

Detailed Experimental Protocols

The following are standardized protocols for acquiring the spectroscopic data presented.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-6-hydroxypyrimidine** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Ensure complete dissolution by vortexing.
- Apparatus: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
 - Collect 16 scans.
 - Process the data with Fourier transformation and phase correction. Calibrate the chemical shift to the residual DMSO solvent peak at 2.50 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set a spectral width of 240 ppm and a relaxation delay of 5 seconds.
 - Collect at least 1024 scans for adequate signal-to-noise ratio.
 - Process the data and reference the spectrum to the DMSO solvent peak at 39.52 ppm.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly into a fine powder and press it into a transparent pellet using a hydraulic press.
- Apparatus: An FT-IR spectrometer.
- Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Scan the sample from 4000 cm^{-1} to 400 cm^{-1} .
- Co-add 32 scans at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.

C. Mass Spectrometry (MS)

- Sample Preparation: Dissolve ~ 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Apparatus: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of $5\text{--}10\text{ }\mu\text{L/min}$.
 - Acquire the mass spectrum in positive ion mode.
 - Scan a mass-to-charge (m/z) range from 50 to 500.
 - Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

D. UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a stock solution of the sample in ethanol or a suitable buffer (e.g., phosphate buffer, pH 7.4) at a concentration of 1 mg/mL . Dilute this stock solution to a final concentration of approximately $10\text{ }\mu\text{g/mL}$ to ensure absorbance values are within the linear range of the instrument ($0.1\text{--}1.0\text{ AU}$).
- Apparatus: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use a quartz cuvette with a 1 cm path length.

- Record a baseline spectrum using the solvent as a blank.
- Scan the sample solution from 200 nm to 400 nm.
- Identify the wavelength of maximum absorbance (λ_{\max}).^{[5][6]}

Conclusion

The combined application of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and definitive method for the structural validation of **4-Amino-6-hydroxypyrimidine**. By comparing the obtained spectra with data from related pyrimidine derivatives like Uracil and Cytosine, the unique structural features—specifically the positions and types of functional groups—can be unequivocally confirmed. The distinct chemical shifts in NMR, characteristic vibrational bands in IR, the precise molecular ion peak in MS, and the specific λ_{\max} in UV-Vis collectively serve as a unique fingerprint for **4-Amino-6-hydroxypyrimidine**, ensuring its correct identification for research and development purposes.

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